molecular formula C15H16FNO5 B1667220 (2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide CAS No. 611227-74-8

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide

Cat. No. B1667220
M. Wt: 476.6 g/mol
InChI Key: JLUPGSPHOGFEOB-WQLSENKSSA-N
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Description

BMS-561392 is a tumor necrosis factor-alpha (TNF alpha) converting enzyme inhibitor for the potential treatment of diseases characterized by overproduction of TNF alpha, such as rheumatoid arthritis (RA).

Scientific Research Applications

TNF-α Inhibition and Arthritis Research

[(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide, also known as DPC 333, is a potent inhibitor of the human tumor necrosis factor α-converting enzyme (TACE). Research by Luo et al. (2007) demonstrates its potential therapeutic implications for rheumatoid arthritis, where it does not alter the plasma concentration-time profile of methotrexate, a drug used for treating arthritis, in dogs. However, it does enhance the renal elimination of methotrexate, suggesting a decrease in its disposition via biliary excretion (Luo et al., 2007).

Role in Intestinal Excretion

Garner et al. (2008) investigated the role of the intestine in the elimination of DPC 333 in rodents. They found that it is transported in a concentration-dependent manner in the intestines of mice and rats, indicating the involvement of the intestine as an organ of excretion for this compound. The study suggests a significant role of the transporter P-glycoprotein in the excretion process (Garner et al., 2008).

Pharmacokinetics and Pharmacodynamics

A study by Qian et al. (2007) elaborated on the pharmacokinetics and pharmacodynamics of DPC 333. It showed significant inhibition of lipopolysaccharide-induced soluble TNF-α production in blood from rodents, chimpanzees, and humans. The findings support the notion that controlling excessive TNF-α production with TACE inhibitors like DPC 333 may offer a novel approach in treating various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).

Synthesis and Biological Activity

Research on the synthesis of functionalized aminoquinolines, which include compounds like DPC 333, reveals their potential biological activity. Vandekerckhove et al. (2015) explored this by preparing various aminoquinolines via cyclization and assessing their antifungal and antiplasmodial properties. This research contributes to understanding the broader biological activities of compounds structurally related to DPC 333 (Vandekerckhove et al., 2015).

properties

IUPAC Name

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZBDLTUKCPGJ-SHQCIBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide

CAS RN

611227-74-8
Record name BMS-561392
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-561392
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Reactant of Route 2
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Reactant of Route 3
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Reactant of Route 4
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Reactant of Route 6
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide

Citations

For This Compound
1
Citations
SS Laev, NF Salakhutdinov - Bioorganic & medicinal chemistry, 2015 - Elsevier
Osteoarthritis and rheumatoid arthritis are the two most common types of arthritis. Cartilage breakdown is a key feature of both diseases which contributes to the pain and joint deformity …
Number of citations: 87 www.sciencedirect.com

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